N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Overview
Description
“N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide” is a compound that contains a boronic acid pinacol ester group . It is an important raw material in the synthesis of diaryl derivatives .
Synthesis Analysis
This compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide .Molecular Structure Analysis
The structure of this compound has been identified by FT-IR, 1H NMR, and mass spectroscopy . The crystal structure of the compounds has been studied by X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT) .Chemical Reactions Analysis
Boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 127.98 . The refractive index n20/D is 1.396 (lit.) . The boiling point is 42-43 °C/50 mmHg (lit.) , and the density is 0.882 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Boronated Phosphonium Salts and Cytotoxicity Research The study by Morrison et al. (2010) focused on boronated triaryl and tetraaryl phosphonium salts. This research is significant as it evaluates the cytotoxicities and boron uptake in vitro using human glioblastoma and canine kidney tubule cells, providing insights into the biological interactions and potential medical applications of such compounds.
2. Crystal Structure and Physical Chemistry Research by Huang et al. (2021) delved into the crystal structure and physicochemical properties of related boric acid ester intermediates. This study is crucial for understanding the molecular structures, electrostatic potentials, and physicochemical characteristics of such compounds, which are essential for various scientific and industrial applications.
3. Vibrational Properties Studies In a study by Wu et al. (2021), the vibrational properties of similar compounds were examined. This research contributes to a deeper understanding of the vibrational absorption bands and molecular structure, aiding in the development of materials with specific desirable properties.
4. Fluorescence and Nanoparticle Research The work by Fischer et al. (2013) explored the use of related compounds in creating bright fluorescence emission nanoparticles. This research is significant in the field of nanotechnology, particularly in developing new materials with specific optical properties.
5. Sensor Technology Development The development of organic thin-film fluorescence probes as explored by Fu et al. (2016) represents another application. This study focuses on enhancing the sensing performance of borate to hydrogen peroxide vapor, contributing to the advancement of sensor technology.
6. Chemical Synthesis and Drug Development Research like that of Kulai and Mallet-Ladeira (2016) is crucial for the synthesis of new compounds with potential applications in drug development and other chemical industries.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are often used in borylation reactions . These reactions typically target alkylbenzenes and alkynes .
Mode of Action
The compound likely interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, it can form pinacol benzyl boronate . This reaction involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties .
Biochemical Pathways
The borylation reactions it participates in can lead to the formation of aryl boronates . These compounds are often used in Suzuki-Miyaura cross-coupling reactions, which are important in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific targets it interacts with . In the context of borylation reactions, the addition of a boron atom can significantly alter the chemical properties of the target molecule .
Properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-6-13(18)17-12-9-7-8-11(10-12)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWCQJQERZDYII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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